3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl
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Overview
Description
D-tryptophanyl radical cation is a tryptophanyl radical cation. It derives from a D-tryptophan. It is a conjugate acid of a D-tryptophanyl radical. It is an enantiomer of a L-tryptophanyl radical cation.
Scientific Research Applications
Corrosion Inhibition
3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl derivatives have been studied for their potential as corrosion inhibitors. For instance, amino acids based corrosion inhibitors, including 2-(3-(carboxymethyl)-1H-imidazol-3-ium-1-yl)acetate (AIZ-1), have shown significant inhibition efficiency. These inhibitors demonstrated their effectiveness through various methods like electrochemical impedance and potentiodynamic polarization, indicating their potential in protecting metal surfaces from corrosion (Srivastava et al., 2017).
Pharmaceutical Applications
The structure and potential pharmacological uses of derivatives of this compound have been explored. Compounds such as [R-(R @0 3 8 ,R @0 3 8 )]-4-[[2-[[3-(1H-Indol-3-yl)-2-me thyl-1-oxo-2-[(tricyclo[3.3.1.1 3,7 ]dec-2-yloxy)carb onyl]amino]propyl]amino]-1-phenylethyl]amino]-4- oxobutanoic acid have been identified, providing insights into the design of novel anxiolytic drugs (Debaerdemaeker et al., 1993).
Diabetes Drug Development
In the context of diabetes drug development, derivatives of this compound have been utilized. For example, a process for preparing an amorphous, peptide-like diabetes drug involving the synthesis of N-((2R)-1-{(3R)-6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl}-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide has been developed (Sawai et al., 2010).
Properties
Molecular Formula |
C11H12N2O2+ |
---|---|
Molecular Weight |
204.22 g/mol |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1/t9-/m1/s1 |
InChI Key |
HVGYHDAURCWJGF-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[NH+]2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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